3-Nitro-2-(propylsulfanyl)-5-(trifluoromethyl)pyridine

Chemical Purity Supplier Comparison Quality Control

This compound uniquely combines a reducible nitro group, an oxidizable propylthio side chain, and a lipophilic trifluoromethyl group on a pyridine core. This triad of orthogonal reactivity unlocks rapid generation of sulfoxide/sulfone libraries—pivotal for agrochemical lead optimization against plant pathogens like Ralstonia solanacearum. With no published head-to-head comparator data, procurement alongside its 3-H, 3-Cl, and 3-OH analogues enables proprietary matched molecular pair analysis to determine the impact of 3-nitro substitution on lipophilicity, solubility, and target engagement. Commercial availability at research-grade purity ensures immediate access for discovery programs.

Molecular Formula C9H9F3N2O2S
Molecular Weight 266.24 g/mol
Cat. No. B8028621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitro-2-(propylsulfanyl)-5-(trifluoromethyl)pyridine
Molecular FormulaC9H9F3N2O2S
Molecular Weight266.24 g/mol
Structural Identifiers
SMILESCCCSC1=C(C=C(C=N1)C(F)(F)F)[N+](=O)[O-]
InChIInChI=1S/C9H9F3N2O2S/c1-2-3-17-8-7(14(15)16)4-6(5-13-8)9(10,11)12/h4-5H,2-3H2,1H3
InChIKeyAIOKHYQDWGWQJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Nitro-2-(propylsulfanyl)-5-(trifluoromethyl)pyridine – Core Chemical Identity and Procurement Context


3-Nitro-2-(propylsulfanyl)-5-(trifluoromethyl)pyridine (CAS 1881332-21-3) is a trisubstituted pyridine derivative bearing a nitro group at position 3, an n-propylsulfanyl group at position 2, and a trifluoromethyl group at position 5. Its molecular formula is C₉H₉F₃N₂O₂S and its molecular weight is 266.24 g·mol⁻¹ . The compound is commercially available from specialty chemical suppliers, typically at 95 % purity or higher . Structurally, it can be viewed as a nitrated analogue of 2-(propylsulfanyl)-5-(trifluoromethyl)pyridine and a sulfur-containing analogue of 3-nitro-5-(trifluoromethyl)pyridine. Despite its commercial availability, a comprehensive literature search reveals that direct quantitative, comparator-based evidence for its differentiation over close structural analogs is extremely limited.

Why Generic Substitution of 3-Nitro-2-(propylsulfanyl)-5-(trifluoromethyl)pyridine Is Not Straightforward


The combination of three chemically distinct substituents—a strongly electron-withdrawing nitro group, a lipophilic trifluoromethyl group, and a thioether side chain—creates a unique electronic and steric environment on the pyridine ring that is not replicated by any single close analog. For example, replacing the nitro group with chlorine (as in 3-chloro-2-(propylsulfanyl)-5-(trifluoromethyl)pyridine) or removing it entirely (as in 2-(propylsulfanyl)-5-(trifluoromethyl)pyridine) dramatically alters the ring’s electrophilicity and hydrogen-bond-accepting capacity [1]. Similarly, omission of the propylsulfanyl group eliminates the potential for oxidation to sulfoxide/sulfone derivatives, a transformation that is pivotal for generating downstream bioactive sulfur-containing amides [1]. While class-level inference suggests that each substituent contributes differently to reactivity, solubility, and biological target engagement, direct head-to-head experimental data quantifying these differences remain absent from the open literature.

Quantitative Differentiation Evidence for 3-Nitro-2-(propylsulfanyl)-5-(trifluoromethyl)pyridine


Purity Grade and Supplier Differentiation for Procurement Integrity

Commercial sourcing data indicate that the compound is available from at least two independent suppliers with divergent purity specifications: AKSci reports a minimum purity of 95 % (CAS 1881332-21-3) , whereas MolCore lists a purity of NLT 98 % for the identical CAS number . This quantitative discrepancy (≥3 absolute percentage points) can be critical for applications requiring high-purity building blocks, such as late-stage functionalization in medicinal chemistry. However, no head-to-head analytical comparison (e.g., HPLC trace overlay) is publicly available, and the reported purities rely on vendor self-declaration.

Chemical Purity Supplier Comparison Quality Control

Oxidation-Prone Thioether Motif as a Synthetic Handle vs. Non-Sulfur Analogues

The propylsulfanyl substituent can be selectively oxidized to the corresponding sulfoxide or sulfone, enabling a divergent synthetic strategy that is impossible with non-sulfur-bearing analogues such as 3-nitro-5-(trifluoromethyl)pyridine [1]. In a class-level inference from the study of related trifluoromethylpyridine amide derivatives, thioether-to-sulfone oxidation was shown to modulate antibacterial EC₅₀ values against Xanthomonas oryzae pv. oryzae: a representative sulfone-containing compound (F10) achieved an EC₅₀ of 83 mg L⁻¹, outperforming the commercial standards thiodiazole copper (97 mg L⁻¹) and bismerthiazol (112 mg L⁻¹) [1]. Although the exact compound 3-nitro-2-(propylsulfanyl)-5-(trifluoromethyl)pyridine was not directly tested in that study, the data demonstrate the chemotype’s potential for activity tuning through sulfur oxidation state manipulation.

Synthetic Versatility Thioether Oxidation Sulfoxide/Sulfone Synthesis

Nitro Group as a Latent Amine for Downstream Derivatization vs. 3-Chloro Analog

The 3-nitro substituent can be reduced to the corresponding amine under standard hydrogenation or metal/acid conditions, providing an entry point for amide coupling or sulfonamide formation. This contrasts with the 3-chloro analog (3-chloro-2-(propylsulfanyl)-5-(trifluoromethyl)pyridine), where the C–Cl bond requires transition-metal-catalyzed cross-coupling for further elaboration [1]. While no comparative yield data for the reduction of this specific compound versus a halogenated congener is available, the general synthetic literature indicates that nitro reduction typically proceeds under milder conditions than aryl chloride activation (e.g., Pd-catalyzed amination), which can simplify process scale-up [1].

Nitro Reduction Amine Functionalization Medicinal Chemistry Building Block

Absence of Direct Comparative Biological or Physicochemical Data Limits Definitive Differentiation

A systematic search of primary research papers, patents, and authoritative databases (PubChem, PubMed, SciFinder) up to April 2026 did not return any head-to-head comparison study or single-compound profiling article for 3-nitro-2-(propylsulfanyl)-5-(trifluoromethyl)pyridine. No IC₅₀, EC₅₀, logP, solubility, metabolic stability, or toxicity data for this compound or its direct comparators were found in peer-reviewed literature. The scant quantitative information is limited to vendor-reported purity and molecular weight [1]. Consequently, the level of differentiation evidence for this compound falls below the threshold required for a robust evidence-based procurement guide. All preceding claims in this section rely on class-level inference and should be treated as hypotheses pending experimental verification.

Data Gap Literature Search Evidence-Based Selection

Procurement-Relevant Application Scenarios for 3-Nitro-2-(propylsulfanyl)-5-(trifluoromethyl)pyridine


Medicinal Chemistry Library Synthesis Requiring a Multi-Functional Pyridine Scaffold

The concurrent presence of a reducible nitro group and an oxidizable thioether makes this compound a versatile intermediate for generating diverse pyridine-based libraries. In the absence of direct biological data, the class-level evidence from trifluoromethylpyridine amide derivatives indicates that sulfur oxidation state can modulate antibacterial potency [1]. This suggests that 3-nitro-2-(propylsulfanyl)-5-(trifluoromethyl)pyridine could serve as a common starting material for preparing thioether, sulfoxide, and sulfone series after sequential nitro reduction and sulfur oxidation.

Agrochemical Intermediate for Sulfur-Containing Crop Protection Agents

Related trifluoromethylpyridine amides containing sulfur moieties have demonstrated EC₅₀ values as low as 40 mg L⁻¹ against Ralstonia solanacearum, outperforming commercial bactericides [1]. While this compound itself has not been tested, its structural features align with the pharmacophore of those active molecules. Agrochemical discovery groups may consider it as a nitro-bearing precursor that, upon reduction to the aniline and subsequent amide formation, could yield novel candidates with similar or improved activity profiles.

Physicochemical Property Modulation Studies Using Matched Molecular Pairs

Because no experimental logP or solubility data are available, this compound presents an opportunity for systematic matched molecular pair analysis with its 3-H, 3-Cl, and 3-OH analogues. Procurement of the compound alongside these comparators would allow a research group to experimentally determine the impact of the 3-nitro substitution on lipophilicity, aqueous solubility, and metabolic stability—data that would be highly valuable for lead optimization programs.

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